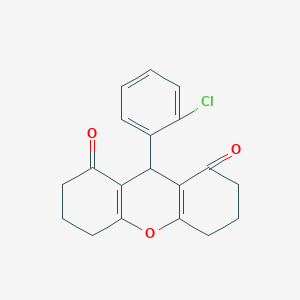

9-(2-chlorophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

Description

9-(2-Chlorophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a xanthene-1,8-dione derivative characterized by a bicyclic framework with a 2-chlorophenyl substituent at position 7. The chlorine atom at the ortho position on the aryl ring distinguishes it from other chlorophenyl isomers (e.g., 3- or 4-chlorophenyl derivatives), influencing its electronic, steric, and biological properties .

Properties

IUPAC Name |

9-(2-chlorophenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClO3/c20-12-6-2-1-5-11(12)17-18-13(21)7-3-9-15(18)23-16-10-4-8-14(22)19(16)17/h1-2,5-6,17H,3-4,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVRCQFIBAUAZLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(C3=C(O2)CCCC3=O)C4=CC=CC=C4Cl)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The use of β-cyclodextrin (β-CD) as a supramolecular catalyst in water enables a one-pot, three-component reaction between 2-chlorobenzaldehyde, dimedone, and water. β-CD acts as a host molecule, stabilizing the transition state through hydrophobic interactions and reducing activation energy. Key parameters include:

-

Catalyst loading : 10 mol% β-CD.

-

Temperature : 60°C.

-

Reaction time : 35 minutes.

Under optimized conditions, the method achieves an 86% isolated yield (Table 1). The aqueous medium eliminates organic solvents, aligning with green chemistry principles.

Table 1. Optimization of β-CD-Catalyzed Synthesis

| Entry | Solvent | Catalyst | Temp (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 7 | Water | β-CD | 60 | 35 | 86 |

Substrate Scope and Reusability

The protocol accommodates diverse aldehydes, including electron-deficient and heteroaromatic variants. β-CD is recoverable via filtration and reusable for three cycles without significant activity loss. Spectral characterization confirms product purity:

Catalyst-Free Synthesis Using Magnetized Water

Solvent Effects and Reaction Dynamics

Magnetized water enhances the dielectric constant and hydrogen-bonding networks, promoting the Knoevenagel-Michael-cyclization cascade without catalysts. The reaction proceeds via:

-

Knoevenagel condensation : Formation of an α,β-unsaturated ketone intermediate.

-

Michael addition : Nucleophilic attack by enolate on the unsaturated ketone.

-

Cyclization and tautomerization : Formation of the xanthene core.

Table 2. Performance of Magnetized Water Protocol

| Entry | Solvent | Temp (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| 12 | Magnetized water | 90 | 20 | 98 |

Advantages and Limitations

This method achieves near-quantitative yields (98%) in 20 minutes, surpassing conventional acidic or ionic liquid-mediated routes. However, magnetized water preparation requires specialized equipment, limiting large-scale applicability.

Niobium Chloride-Catalyzed Method in Anhydrous Acetonitrile

Catalytic Activity and Conditions

Niobium pentachloride (NbCl₅) in anhydrous acetonitrile facilitates rapid cyclocondensation at reflux (82°C). The Lewis acid activates the aldehyde via coordination, accelerating enolate formation. Key features:

-

Catalyst loading : 25 mol% NbCl₅.

-

Reaction time : 2 hours.

-

Workup : Precipitation with ice-water.

Substrate Compatibility

The method tolerates electron-withdrawing substituents (e.g., -Cl, -NO₂) but shows reduced efficiency with sterically hindered aldehydes.

Comparative Analysis of Preparation Methods

Table 3. Method Comparison

| Method | Catalyst | Solvent | Time | Yield (%) | Green Metrics |

|---|---|---|---|---|---|

| β-CD/Aqueous | β-Cyclodextrin | Water | 35 min | 86 | High |

| Magnetized Water | None | Magnetized H₂O | 20 min | 98 | Very High |

| NbCl₅/Anhydrous CH₃CN | NbCl₅ | Acetonitrile | 2 h | 92 | Moderate |

The magnetized water protocol excels in yield and sustainability, while β-CD offers catalyst reusability. NbCl₅-mediated synthesis, though efficient, requires hazardous solvents.

Experimental Procedures and Characterization

General Synthesis Protocol (β-CD Method)

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced xanthene derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation)

Major Products Formed

Oxidation: Quinone derivatives

Reduction: Reduced xanthene derivatives

Substitution: Nitrated, sulfonated, or halogenated xanthene derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of 9-(2-chlorophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to inhibition or activation of specific biological pathways.

Pathways Involved: It has been shown to affect oxidative stress pathways, apoptosis (programmed cell death), and cell proliferation, which are crucial in its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Key Substituent-Activity Relationships

Key Observations :

- Antioxidant Activity : Hydroxyl groups at meta/para positions (e.g., 3',4'-dihydroxyphenyl) maximize radical scavenging, while ortho substitution (e.g., 2',3'-dihydroxyphenyl) reduces efficacy by ~20% .

- Antiproliferative Activity : Bromine and methyl groups (e.g., compound 6) enhance cytotoxicity, likely due to increased halogen bonding and lipophilicity .

- Chlorophenyl Isomers : The 2-chlorophenyl derivative’s ortho substituent may sterically hinder interactions with biological targets compared to para-substituted analogues (e.g., 4-chlorophenyl), though its electron-withdrawing nature could improve DNA binding .

Key Observations :

- Catalyst Efficiency: Dendritic mesoporous nanosilica (KCC-1) achieves higher yields (92%) for 4-chlorophenyl derivatives compared to conventional catalysts .

- Spectroscopic Trends: IR spectra consistently show C=O stretches at 1600–1680 cm⁻¹ across derivatives, with minor shifts depending on substituent electronics .

Mechanistic Insights and Structural Interactions

- DNA Binding: The 4-benzyloxyphenyl derivative (4a) demonstrated DNA intercalation via π-π stacking, with ligand efficiency surpassing daunomycin .

- Crystal Packing : X-ray studies of brominated derivatives reveal hydrogen bonding (O–H⋯O) and van der Waals interactions critical for stability .

Biological Activity

9-(2-chlorophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione (CAS No. 94256-22-1) is a compound belonging to the xanthene family. This class of compounds has garnered attention due to its diverse biological activities and potential applications in pharmaceuticals. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties and mechanisms of action.

- Molecular Formula : C19H17ClO3

- Molecular Weight : 328.79 g/mol

- Structure : The compound features a hexahydro-xanthene core with a chlorophenyl substituent at position 9.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, preventing substrate access.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that xanthene derivatives exhibit significant antimicrobial properties. A study evaluating the antibacterial and antifungal activities of various xanthene derivatives found that compounds with similar structures to this compound showed promising results against several bacterial strains and fungi.

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 20 | |

| Escherichia coli | 18 | |

| Candida albicans | 15 |

Antioxidant Activity

The antioxidant potential of xanthene derivatives has been evaluated using various assays. The compound's ability to scavenge free radicals contributes to its protective effects against oxidative stress.

Cytotoxicity

Studies have reported varying degrees of cytotoxicity for xanthene derivatives in cancer cell lines. The compound's structural features may enhance its efficacy against certain types of cancer by inducing apoptosis in malignant cells.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of xanthene derivatives demonstrated that compounds structurally related to this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The study highlighted the significance of the chlorophenyl group in enhancing antimicrobial properties.

Case Study 2: Antioxidant Activity Assessment

In another investigation focusing on antioxidant activity, the compound was tested against DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Results indicated that the compound displayed significant antioxidant activity comparable to standard antioxidants like ascorbic acid.

Q & A

Q. What are the most reliable synthetic routes for 9-(2-chlorophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione?

The compound is typically synthesized via intramolecular Friedel–Crafts alkylation using alkene precursors. A multi-step protocol involves:

- Cyclization of alkenes under acid catalysis to form the xanthene core.

- Substitution at the 9-position with a 2-chlorophenyl group via nucleophilic aromatic substitution or Suzuki coupling (for halogenated aryl groups). Yields can be optimized by controlling reaction time (12–24 hrs), temperature (80–100°C), and solvent polarity (e.g., toluene or DMF) .

Q. How can the structural integrity of this xanthene derivative be validated?

Use X-ray crystallography to confirm bond angles, torsion angles, and spatial arrangement. Key structural markers include:

- C7–C8–C9 angle (~118.9°) and C8–C9–C18 angle (~110.0°), critical for xanthene ring conformation.

- Hirshfeld surface analysis to quantify intermolecular interactions (e.g., H···O contacts contribute ~25% to crystal packing) .

- NMR (¹H/¹³C) to verify proton environments, particularly deshielded carbonyl protons (δ 4.8–5.2 ppm) and aromatic protons (δ 7.2–7.4 ppm) .

Q. What basic biological activities have been reported for this compound?

Xanthene derivatives exhibit antiproliferative activity against cancer cell lines (e.g., HeLa) via DNA intercalation, with IC₅₀ values ranging from 10–50 μM. Key assays include:

- XTT/Menadione assays for mitochondrial activity inhibition.

- Fluorescence titration to measure DNA binding constants (Kₐ ~10⁴–10⁵ M⁻¹) .

Advanced Research Questions

Q. How do computational methods (DFT/TD-DFT) explain the optical properties of this xanthene derivative?

- HOMO-LUMO transitions dominate absorption spectra (λmax ~350–450 nm). For open-ring xanthenes, the HOMO→LUMO contribution is ~90%, while closed-ring forms show reduced orbital overlap (~60%) .

- Use B3LYP/6-31G functional to calculate oscillator strengths (0.01–1.74), correlating with experimental molar absorptivity. Include exact-exchange terms (e.g., Becke’s 1993 hybrid functional) to reduce error margins in TD-DFT predictions (<2.4 kcal/mol) .

Q. What structural modifications enhance antiproliferative efficacy?

- QSAR models identify electron-withdrawing groups (e.g., -NO₂, -Cl) at the 2-position of the phenyl ring as critical for activity.

- Substituents increasing lipophilicity (logP >3.5) improve membrane permeability.

- Docking studies (e.g., TMPKmt enzyme) highlight hydrogen bonding between the xanthene carbonyl and Arg72 residue .

Q. How does this compound interact with DNA at the molecular level?

- Groove binding is favored over intercalation due to steric hindrance from the xanthene core.

- Spectrophotometric titration (∆λ = 10–15 nm bathochromic shift) and molecular docking (binding energy <−7 kcal/mol) confirm minor groove targeting, stabilized by van der Waals forces and π-alkyl interactions .

Q. What catalytic systems improve the synthesis of fluorinated analogs?

- Phosphotungstic acid/Sr-MOF catalysts enable solvent-free, one-pot synthesis of bis-CF₃ derivatives (e.g., 3,6-bis(trifluoromethyl) analogs) with yields >85%.

- Key conditions: 60°C, 6 hrs, 5 mol% catalyst loading. Fluorination increases thermal stability (mp >200°C) and bioactivity .

Data Contradictions and Resolutions

Q. Why do experimental and computational absorption spectra sometimes disagree?

Discrepancies arise from solvent effects (PCM models often underestimate polarity) and inadequate basis sets. Solutions:

Q. How to reconcile variable antiproliferative activity across studies?

Differences stem from cell line specificity (e.g., HeLa vs. MCF-7) and assay protocols (XTT vs. MTT). Standardize:

- Dose-response curves (0.1–100 μM range).

- Seahorse assays to isolate mitochondrial vs. genomic mechanisms .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.